Introduction: The Strategic Importance of 2-Amino-5-hydroxypyridine
Introduction: The Strategic Importance of 2-Amino-5-hydroxypyridine
An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
2-Amino-5-hydroxypyridine is a heteroaromatic organic compound that holds significant strategic value in medicinal chemistry and materials science.[1] As a substituted pyridine, its unique arrangement of an amino group and a hydroxyl group on the pyridine ring imparts a rich and versatile reactivity profile. These functional groups allow it to serve as a nucleophile, a hydrogen bond donor and acceptor, and a precursor to a wide array of more complex molecular architectures.[1][2] Its importance is underscored by its role as a key intermediate in the synthesis of novel drug candidates and as an effective antioxidant.[3][4][5] This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and handling, offering field-proven insights for its effective application in research and development.
Core Physicochemical Properties
The fundamental properties of 2-Amino-5-hydroxypyridine are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Reference |
| CAS Number | 55717-46-9 | [1][3] |
| IUPAC Name | 6-aminopyridin-3-ol | [1] |
| Molecular Formula | C₅H₆N₂O | [1][6] |
| Molecular Weight | 110.11 g/mol | [1][6] |
| Appearance | White to light yellow or gray crystalline solid | [1][3][5] |
| Melting Point | 100 - 117 °C | [1][5] |
| Solubility | Soluble in polar solvents (e.g., water, ethanol) | [1] |
| pKa (Predicted) | 10.47 ± 0.10 | [5] |
Structural Chemistry: The Critical Role of Tautomerism
A defining characteristic of hydroxypyridines is their existence in tautomeric equilibrium with their corresponding pyridone forms.[7][8] For 2-Amino-5-hydroxypyridine, this involves an intramolecular proton transfer between the hydroxyl group and the ring nitrogen, resulting in the formation of 6-Amino-3(2H)-pyridone.
The position of this equilibrium is highly sensitive to the solvent environment.[9][10] In non-polar solvents, the 2-amino-5-hydroxypyridine form is generally favored. Conversely, in polar, protic solvents such as water and ethanol, the equilibrium shifts significantly toward the more polar 6-amino-3(2H)-pyridone tautomer, which benefits from intermolecular hydrogen bonding and possesses a large dipole moment.[9][10] This phenomenon is causally critical, as the reactivity and spectroscopic signature of the molecule can differ substantially depending on which tautomer predominates under the experimental conditions.
Caption: High-yield synthesis workflow for 2-Amino-5-hydroxypyridine.
Experimental Protocol: Synthesis via Catalytic Hydrogenolysis
[3][6] This protocol describes the synthesis of 2-amino-5-hydroxypyridine from 5-(benzyloxy)pyridin-2-amine, adapted from established high-yield procedures.
1. Materials and Equipment:
-
5-(benzyloxy)pyridin-2-amine (1 equivalent)
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10% Palladium on activated carbon (Pd/C), 53% moisture content
-
Ethanol
-
Toluene
-
Autoclave or suitable hydrogenation reactor
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
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Rotary evaporator
2. Procedure:
-
Vessel Charging: In an autoclave, charge the 5-(benzyloxy)pyridin-2-amine, ethanol, a toluene solution containing the 10% Pd/C catalyst, and additional ethanol. A representative scale involves 2-amino-5-benzyloxypyridine, 217g of ethanol, and a toluene solution (331g) containing 2.28g of 10% Pd/C. [3] * Causality Insight: The use of a Pd/C catalyst is crucial for the hydrogenolysis reaction, which cleaves the C-O bond of the benzyl ether protecting group. Ethanol and toluene act as solvents to ensure the homogeneity of the reaction mixture.
-
Hydrogenation: Seal the autoclave and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to 0.2 MPa (absolute pressure). [3][6]3. Reaction: Maintain the reaction at 25°C with continuous stirring. The reaction typically proceeds for several hours (e.g., 4 hours). [6] * Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the complete consumption of the starting material.
-
Catalyst Removal: Upon completion, carefully vent the hydrogen from the autoclave and purge with an inert gas. Remove the Pd/C catalyst by filtration through a pad of Celite or suitable filter paper. [3][6]5. Washing: Wash the filtered catalyst residue with additional ethanol (e.g., 76g) to ensure the complete recovery of the product. [3][6]6. Isolation: Combine the filtrate and the washings. Concentrate the solution under reduced pressure using a rotary evaporator to remove the solvents.
-
Product: The resulting solid is 2-amino-5-hydroxypyridine, which can be dried further under a vacuum. This procedure has been reported to yield the product in 92% purity. [3][6]
Chemical Reactivity and Applications in Drug Discovery
The dual functionality of 2-Amino-5-hydroxypyridine makes it a highly valuable building block in synthetic and medicinal chemistry. [1][4]The amino group is a potent nucleophile, while the hydroxyl group can be functionalized through various reactions. This allows for selective and sequential modifications to build complex molecular scaffolds.
-
Nucleophilic Substitution: The amino group readily participates in C-N bond formation reactions, such as copper-catalyzed aminations, enabling its coupling with a variety of substrates. [1]* Pharmaceutical Scaffolding: It is a privileged scaffold used in the construction of a wide range of biologically active molecules. [2]Its structure is found in compounds investigated for anti-inflammatory, anti-cancer, and antibacterial properties. [2][11]* Antioxidant Activity: The compound has been identified as an efficient antioxidant, particularly in preventing the oxidation of human low-density lipoproteins (LDL), suggesting its potential utility in cardiovascular research. [3][5]
Caption: Reactivity and applications of 2-Amino-5-hydroxypyridine.
Safety and Handling
Proper handling of 2-Amino-5-hydroxypyridine is essential to ensure laboratory safety. The compound is classified with several hazard statements.
-
Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). [5]* Precautions for Safe Handling:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [12] * Ensure adequate ventilation, preferably by working in a chemical fume hood, to avoid inhalation of dust or vapors. [12] * Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water. [12][13] * Practice good industrial hygiene. Wash hands before breaks and at the end of work. [12]* Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. [12] * For long-term stability, keep in a dark place under an inert atmosphere at room temperature. [5]
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Conclusion
2-Amino-5-hydroxypyridine is a compound of considerable utility for scientific research and development. Its well-defined physicochemical properties, coupled with its versatile reactivity and accessible high-yield synthesis, establish it as a valuable intermediate. A thorough understanding of its tautomeric nature is paramount for predicting its behavior and designing robust experimental protocols. For professionals in drug discovery, its role as a privileged scaffold continues to facilitate the exploration of new chemical space and the development of novel therapeutic agents.
References
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Cheng, J. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. ResearchGate. Retrieved from [Link]
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Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404. Retrieved from [Link]
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2-Amino-5-hydroxypyridine. (n.d.). PubChem. Retrieved from [Link]
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MATERIAL SAFETY DATA SHEET - 2-AMINO PYRIDINE. (n.d.). Alkali Metals Limited. Retrieved from [Link]
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2-Hydroxypyridine-Tautomerism. (n.d.). ChemTube3D. Retrieved from [Link]
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2-Pyridone. (n.d.). Wikipedia. Retrieved from [Link]
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Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Advances. Retrieved from [Link]
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Pyridine-Tautomerism of Hydroxy Pyridine. (n.d.). ChemTube3D. Retrieved from [Link]
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